

# A Spectroscopic Guide to 2-Methoxybenzenesulfonyl Chloride: Elucidating Molecular Structure

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## Compound of Interest

Compound Name: 2-Methoxybenzenesulfonyl chloride

Cat. No.: B167664

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methoxybenzenesulfonyl chloride** (CAS No. 10130-87-7), a key reagent and building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

## Introduction: The Molecular Profile of 2-Methoxybenzenesulfonyl Chloride

**2-Methoxybenzenesulfonyl chloride** is a white to light yellow crystalline solid with the molecular formula  $C_7H_7ClO_3S$  and a molecular weight of 206.65 g/mol <sup>[1][2]</sup>. Its utility in organic chemistry, particularly in the synthesis of sulfonamides and other sulfur-containing compounds, necessitates a thorough understanding of its structural characteristics. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide delves into the distinct spectroscopic signatures of **2-Methoxybenzenesulfonyl chloride**.

Table 1: Physicochemical Properties of **2-Methoxybenzenesulfonyl Chloride**

Property	Value	Source
CAS Number	10130-87-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub> S	[1][2]
Molecular Weight	206.65 g/mol	
Appearance	White to light yellow crystalline solid	
IUPAC Name	2-methoxybenzenesulfonyl chloride	[2]
SMILES	<chem>COC1=CC=CC=C1S(=O)(=O)Cl</chem>	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

While experimental NMR spectra for **2-Methoxybenzenesulfonyl chloride** are not readily available in the public domain, a highly probable spectrum can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following predictions are derived from data for 4-Cyano-**2-methoxybenzenesulfonyl chloride** and general knowledge of substituent effects on the benzene ring.[3]

### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum is expected to exhibit signals corresponding to the four aromatic protons and the three methoxy protons. The electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern.

Table 2: Predicted <sup>1</sup>H NMR Data for **2-Methoxybenzenesulfonyl Chloride** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.0	Doublet of doublets	1H	H-6	Deshielded due to proximity to the electron-withdrawing SO <sub>2</sub> Cl group.
~ 7.6	Triplet of doublets	1H	H-4	Influenced by both the SO <sub>2</sub> Cl and OCH <sub>3</sub> groups.
~ 7.1	Triplet of doublets	1H	H-5	Shielded relative to H-4 and H-6.
~ 7.0	Doublet of doublets	1H	H-3	Shielded due to the electron-donating OCH <sub>3</sub> group.
~ 4.0	Singlet	3H	-OCH <sub>3</sub>	Typical chemical shift for a methoxy group on an aromatic ring.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

Table 3: Predicted <sup>13</sup>C NMR Data for **2-Methoxybenzenesulfonyl Chloride** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 158	C-2	Attached to the electronegative oxygen atom.
~ 136	C-4	Aromatic CH.
~ 131	C-6	Aromatic CH, deshielded by the SO <sub>2</sub> Cl group.
~ 129	C-1	Attached to the SO <sub>2</sub> Cl group.
~ 122	C-5	Aromatic CH.
~ 113	C-3	Aromatic CH, shielded by the OCH <sub>3</sub> group.
~ 57	-OCH <sub>3</sub>	Typical chemical shift for a methoxy carbon.

## Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of **2-Methoxybenzenesulfonyl chloride**.

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.[\[4\]](#)

Sample Preparation:

- Accurately weigh 5-10 mg of **2-Methoxybenzenesulfonyl chloride** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

## Infrared (IR) Spectroscopy: Functional Group Identification

An experimental FT-IR spectrum of **2-Methoxybenzenesulfonyl chloride** is available and provides key information about the functional groups present in the molecule.<sup>[2]</sup> The spectrum is characterized by strong absorption bands corresponding to the sulfonyl chloride group and the methoxy-substituted aromatic ring.

Table 4: Key IR Absorption Bands for **2-Methoxybenzenesulfonyl Chloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
1375-1410	Strong	Asymmetric S=O Stretch	[5]
1185-1204	Strong	Symmetric S=O Stretch	[5]
~3000	Medium-Weak	Aromatic C-H Stretch	
~2850	Medium-Weak	Aliphatic C-H Stretch (-OCH <sub>3</sub> )	
1400-1600	Medium-Strong	Aromatic C=C Bending	
~1250	Strong	Aryl-O Stretch	
500-600	Medium-Strong	S-Cl Stretch	

## Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

### Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer.

### Sample Preparation:

- Thoroughly grind a small amount (1-2 mg) of **2-Methoxybenzenesulfonyl chloride** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to form a transparent or translucent KBr pellet.

### Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

While a complete experimental mass spectrum is not readily available, the expected mass spectrometric behavior of **2-Methoxybenzenesulfonyl chloride** can be predicted. The key features will be the molecular ion peak and a characteristic fragmentation pattern.

### Predicted Mass Spectrum

- **Molecular Ion ( $M^+$ ):** The mass spectrum should show a molecular ion peak at  $m/z$  206, with a characteristic  $M+2$  peak at  $m/z$  208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.<sup>[5]</sup>
- **Key Fragmentations:** The fragmentation is expected to proceed through the loss of the chlorine atom, the sulfonyl group, and cleavage of the methoxy group.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of **2-Methoxybenzenesulfonyl Chloride**

$m/z$	Proposed Fragment	Rationale
206/208	$[\text{C}_7\text{H}_7\text{ClO}_3\text{S}]^+$	Molecular Ion
171	$[\text{C}_7\text{H}_7\text{O}_3\text{S}]^+$	Loss of Cl
141	$[\text{C}_7\text{H}_6\text{O}_2]^+$	Loss of $\text{SO}_2$ from $[\text{M}-\text{Cl}]^+$
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of $\text{SO}_2\text{Cl}$
92	$[\text{C}_6\text{H}_4\text{O}]^+$	Loss of $\text{CH}_3$ from $[\text{C}_7\text{H}_7\text{O}]^+$
77	$[\text{C}_6\text{H}_5]^+$	Loss of $\text{OCH}_3$ from $[\text{C}_7\text{H}_7\text{O}]^+$

## Experimental Protocol for GC-MS Data Acquisition

#### Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[4\]](#)

#### Sample Preparation:

- Prepare a dilute solution of **2-Methoxybenzenesulfonyl chloride** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

#### GC Parameters:

- Column: A non-polar capillary column (e.g., RTX-5MS).[\[4\]](#)
- Injector Temperature: 250-280 °C.[\[4\]](#)
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[\[4\]](#)
- Carrier Gas: Helium.[\[4\]](#)

#### MS Parameters:

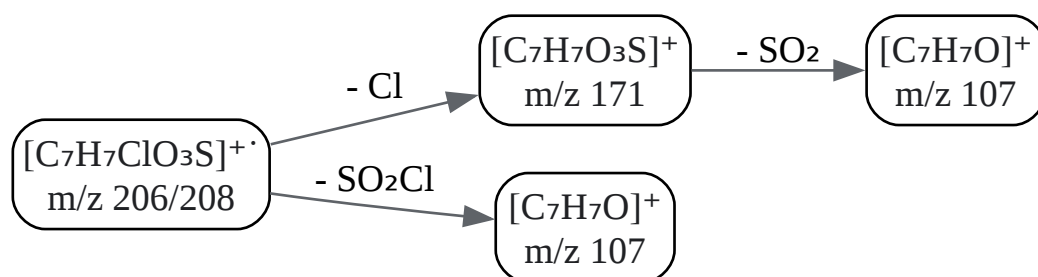
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-400.[\[4\]](#)
- Ion Source Temperature: 200-230 °C.[\[4\]](#)

## Visualizing the Molecular Structure and Fragmentation

The following diagrams illustrate the structure of **2-Methoxybenzenesulfonyl chloride** and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular Structure of **2-Methoxybenzenesulfonyl Chloride**





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Caption: Predicted Mass Spectrometry Fragmentation of **2-Methoxybenzenesulfonyl Chloride**

## Conclusion

The spectroscopic data, both experimental and predicted, provide a detailed and self-validating profile of **2-Methoxybenzenesulfonyl chloride**. The characteristic IR absorptions confirm the presence of the key functional groups. While experimental NMR data is pending, the predicted spectra offer a reliable guide for structural confirmation. The anticipated mass spectrum, with its distinct isotopic pattern and fragmentation, serves as a powerful tool for molecular weight determination and further structural elucidation. This comprehensive guide equips researchers with the necessary information to confidently identify and utilize **2-Methoxybenzenesulfonyl chloride** in their synthetic endeavors.

## References

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- UCL Discovery. (2017). 4-Cyano-**2-methoxybenzenesulfonyl Chloride**.
- PubChem. (n.d.). **2-Methoxybenzenesulfonyl Chloride**.
- Shimadzu. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

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## Sources

- 1. 2-Methoxybenzenesulfonyl chloride, 95% | Fisher Scientific [fishersci.ca]
- 2. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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